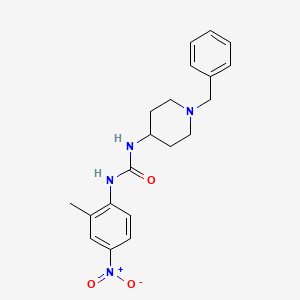

N-(1-benzyl-4-piperidinyl)-N'-(2-methyl-4-nitrophenyl)urea

Descripción general

Descripción

Synthesis Analysis The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(2-methyl-4-nitrophenyl)urea and related compounds typically involves strategic combinations of amine and isocyanate or carboxylic acid components to form urea derivatives. Notably, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediates Lossen rearrangement for the synthesis of ureas from carboxylic acids, demonstrating a one-pot process that maintains good yields without racemization and allows for easy recovery and recycling of byproducts, emphasizing its environmental friendliness and cost-effectiveness (Thalluri et al., 2014).

Molecular Structure Analysis Molecular structure and conformational studies of urea derivatives, including those with N-methylpiperazine and various phenyl and N-heterocyclic substituents, reveal insights into amino-imino tautomerism and free rotation of aryl substituted N-carbamoyl groups. These studies, typically conducted through NMR and IR spectroscopies, highlight the fast inter-conversion of piperazine rings and the planar trans conformation of the CO-NH moiety in solution (Iriepa & Bellanato, 2013).

Chemical Reactions and Properties Reactions involving nitroarene derivatives often serve as a foundation for synthesizing urea compounds. For instance, platinum complex catalysis allows for the conversion of nitroarenes and aminoarenes to N,N-diarylureas under carbon monoxide, showcasing a method to synthesize urea derivatives with potential pharmacological applications (Tsuji et al., 1985). Similarly, the reaction of nitroarenes with phenyl isocyanate or phenyl isothiocyanate in specific reductive media leads to unsymmetrical urea and thiourea derivatives, highlighting the versatility of nitroarenes as building blocks (Rodríguez-Huerto et al., 2021).

Physical Properties Analysis The physical properties of urea derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular configurations and the presence of specific functional groups. Crystal engineering studies, for example, have shown how soft, weak interactions can direct polar self-assembly in strong N-H...O hydrogen-bonded crystals, which is crucial for designing materials with specific optical or electronic properties (George et al., 2004).

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

N-(1-benzyl-4-piperidinyl)-N'-(2-methyl-4-nitrophenyl)urea and its derivatives have been explored for their utility in analytical chemistry. For instance, derivatives of urea, such as those formed by reactions with nitrophenyl groups, have been utilized in the detection and analysis of isocyanates in air samples. This is particularly relevant for monitoring occupational and environmental exposures to isocyanates, which are significant due to their use in various industrial processes and potential health implications. The use of specific reagents like 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) has shown excellent sensitivity and selectivity for isocyanate derivatives, offering a promising approach for the determination of mono- and diisocyanates in gaseous samples through liquid chromatography techniques (Vogel & Karst, 2002).

Pharmacological Research

In pharmacological research, derivatives of N-(1-benzyl-4-piperidinyl)-N'-(2-methyl-4-nitrophenyl)urea have been studied for their potential as central nervous system agents. Specifically, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic activity and potent muscle-relaxant properties, indicating a promising avenue for the development of new therapeutic agents targeting CNS disorders. These compounds achieved a significant separation of anxiolytic and muscle-relaxant properties from other CNS activities, such as anticonvulsant, sedative, and hypnotic effects, highlighting their potential specificity and utility in medical treatment (Rasmussen et al., 1978).

Synthetic Chemistry

In the field of synthetic chemistry, N-(1-benzyl-4-piperidinyl)-N'-(2-methyl-4-nitrophenyl)urea and related compounds have been involved in the development of novel synthetic methodologies. For example, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This approach provides a single-pot, racemization-free synthesis pathway for ureas, demonstrating the versatility and utility of these compounds in facilitating novel chemical transformations and synthesis strategies (Thalluri et al., 2014).

Propiedades

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-3-(2-methyl-4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-15-13-18(24(26)27)7-8-19(15)22-20(25)21-17-9-11-23(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFFFQSLGKUOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

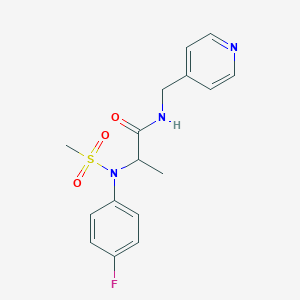

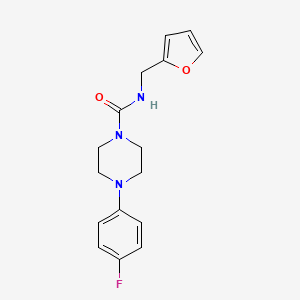

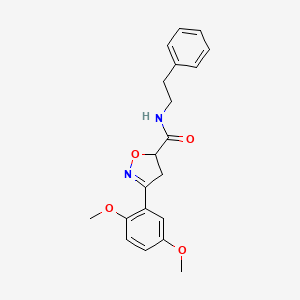

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)

![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4615076.png)

![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)

![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)

![N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)

![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)